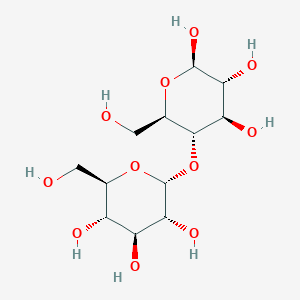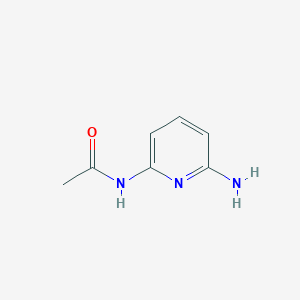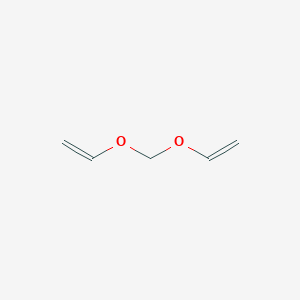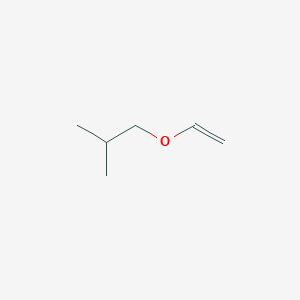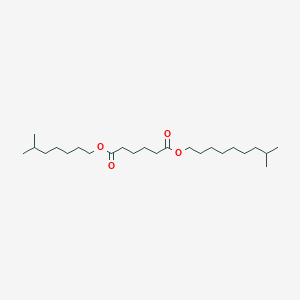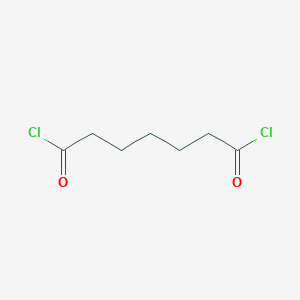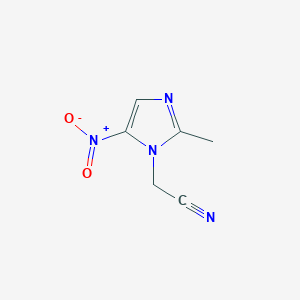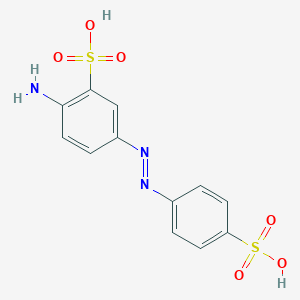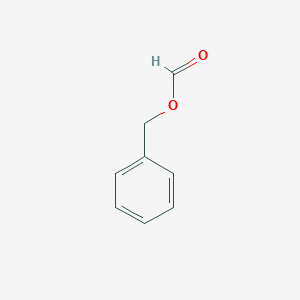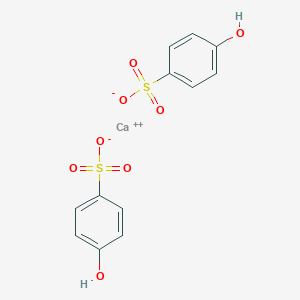
Calcium phenolsulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium phenolsulfonate, also known as calcium sulfoxyphenylglycinate, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a calcium salt of sulfoxyphenylglycine, which is a derivative of glycine. Calcium phenolsulfonate is known for its antioxidant and anti-inflammatory properties, which makes it an ideal candidate for various applications in the field of biomedicine.
Mecanismo De Acción
The mechanism of action of Calcium phenolsulfonate phenolsulfonate is not fully understood. However, it is believed that this compound exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Calcium phenolsulfonate has also been shown to activate the Nrf2 pathway, which is a key regulator of cellular antioxidant defense.
Efectos Bioquímicos Y Fisiológicos
Calcium phenolsulfonate has been shown to have various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. Calcium phenolsulfonate has also been shown to improve glucose metabolism and insulin sensitivity, which makes it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Calcium phenolsulfonate has several advantages when used in laboratory experiments. This compound is relatively inexpensive and easy to synthesize, which makes it an ideal candidate for large-scale experiments. Calcium phenolsulfonate is also stable under various conditions and can be stored for long periods without degradation. However, one of the limitations of Calcium phenolsulfonate phenolsulfonate is its low solubility in water, which can make it difficult to dissolve in some experimental conditions.
Direcciones Futuras
There are several future directions for the use of Calcium phenolsulfonate phenolsulfonate in scientific research. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Calcium phenolsulfonate has been shown to possess neuroprotective properties, which makes it a potential candidate for the treatment of these diseases. Another potential application of Calcium phenolsulfonate phenolsulfonate is in the field of tissue engineering. This compound has been shown to promote cell proliferation and differentiation, which makes it a potential candidate for the development of tissue-engineered constructs.
Conclusion:
Calcium phenolsulfonate is a unique chemical compound that has been extensively used in scientific research due to its antioxidant and anti-inflammatory properties. This compound has several potential applications in the field of biomedicine, including the treatment of various diseases and the development of tissue-engineered constructs. The synthesis of Calcium phenolsulfonate phenolsulfonate is relatively easy and inexpensive, which makes it an ideal candidate for large-scale experiments. Future research on Calcium phenolsulfonate phenolsulfonate is likely to provide new insights into its potential applications in the field of biomedicine.
Aplicaciones Científicas De Investigación
Calcium phenolsulfonate has been extensively used in scientific research due to its unique properties. This compound has been shown to possess antioxidant and anti-inflammatory properties, which makes it an ideal candidate for various applications in the field of biomedicine. Calcium phenolsulfonate has been used in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propiedades
Número CAS |
127-83-3 |
|---|---|
Nombre del producto |
Calcium phenolsulfonate |
Fórmula molecular |
C12H10CaO8S2 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
calcium;4-hydroxybenzenesulfonate |
InChI |
InChI=1S/2C6H6O4S.Ca/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 |
Clave InChI |
JVEDXKIOAFPPPG-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Ca+2] |
SMILES canónico |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Ca+2] |
Otros números CAS |
127-83-3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-](/img/structure/B89872.png)
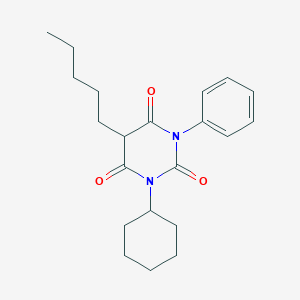
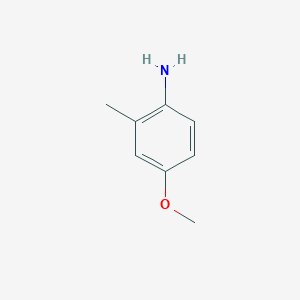
![[4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B89878.png)
